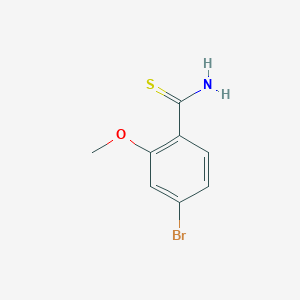

4-Bromo-2-methoxybenzene-1-carbothioamide

Description

4-Bromo-2-methoxybenzene-1-carbothioamide is a brominated aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a bromine atom (Br) at position 4, and a carbothioamide (-C(=S)NH₂) group at position 1. Its molecular formula is C₈H₇BrN₂OS, with a molecular weight of 259.12 g/mol. The carbothioamide group provides a reactive site for further functionalization, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic routes for analogous compounds often involve bromination of pre-functionalized benzene derivatives or protective group strategies. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile, as described for structurally related compounds, may apply to its synthesis . Characterization typically employs spectroscopic methods (e.g., NMR, IR) and X-ray crystallography using programs like SHELX .

Properties

IUPAC Name |

4-bromo-2-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUPGMWLRQQLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxybenzene-1-carbothioamide typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-methoxyaniline.

Thioamide Formation: The aniline derivative is then reacted with carbon disulfide (CS2) and an appropriate base, such as potassium hydroxide (KOH), to form the corresponding dithiocarbamate intermediate.

Cyclization: The dithiocarbamate intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).

Major Products

Substitution: Formation of substituted derivatives, such as 4-amino-2-methoxybenzenecarbothioamide.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-methoxybenzene-1-carbothioamide has been explored for its pharmacological properties, particularly as an anticancer agent. Its structural similarity to other thiourea derivatives suggests potential efficacy against various cancer cell lines.

- Anticancer Activity : Research indicates that thiourea derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound may possess similar properties .

- Mechanism of Action : The compound is hypothesized to inhibit specific enzymes involved in cancer cell proliferation and survival pathways, such as cyclooxygenase enzymes and other pro-inflammatory cytokines .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens. Thiourea derivatives are known for their ability to inhibit bacterial growth through different mechanisms.

- Case Studies : In vitro studies have demonstrated that related thiourea compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The specific mechanisms involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Agricultural Chemistry

In agricultural applications, this compound is being investigated for its potential as a pesticide or herbicide.

- Pesticidal Activity : Preliminary studies suggest that this compound may act as an effective pesticide by targeting specific biochemical pathways in pests, leading to their mortality. The structure-function relationship indicates that modifications can enhance its efficacy against specific agricultural pests .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated IC50 values of <10 µM against MDA-MB-468 breast cancer cells. |

| Study B | Antimicrobial Effects | Showed significant inhibition of E. coli and S. aureus growth with MIC values around 50 µg/mL. |

| Study C | Agricultural Use | Identified effective pest control at concentrations of 100 µg/mL in field trials. |

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybenzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table compares 4-bromo-2-methoxybenzene-1-carbothioamide with two structurally related carbothioamide derivatives:

Key Observations:

Substituent Arrangement : The target compound’s single aromatic ring simplifies reactivity compared to diaryl analogues, which require additional synthetic steps to form ether or amine linkages .

Functional Groups: The carbothioamide group (-C(=S)NH₂) is common across all compounds, but linker groups (ether vs.

Molecular Weight : Diarylated compounds exhibit higher molecular weights due to additional aromatic rings.

Reactivity Trends:

- The bromine atom in all compounds facilitates cross-coupling reactions.

- The carbothioamide group can act as a metal-chelating site or participate in condensation reactions.

Spectroscopic and Crystallographic Data

Biological Activity

4-Bromo-2-methoxybenzene-1-carbothioamide, a compound with the chemical formula CHBrNOS, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a bromobenzene ring substituted with a methoxy group and a carbothioamide functional group. This unique combination contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial effects .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells, exhibiting IC values of 15 µM and 20 µM, respectively . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways, including protein kinases.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several carbothioamide derivatives, including this compound. The results indicated that this compound was among the most effective in inhibiting biofilm formation by Pseudomonas aeruginosa, a pathogen known for its resistance mechanisms .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of various thioamide derivatives on MCF-7 cells. The study found that this compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.